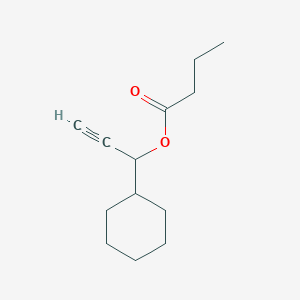
1-cyclohexylprop-2-ynyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanol, alpha-ethynyl-, butyrate is an organic compound with the molecular formula C13H20O2 It is a derivative of cyclohexanemethanol, where the hydroxyl group is esterified with butyric acid and an ethynyl group is attached to the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, alpha-ethynyl-, butyrate typically involves the esterification of cyclohexanemethanol with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: In an industrial setting, the production of Cyclohexanemethanol, alpha-ethynyl-, butyrate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanemethanol, alpha-ethynyl-, butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products:
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Conversion to cyclohexanemethanol derivatives.
Substitution: Formation of substituted cyclohexanemethanol derivatives.
Scientific Research Applications
Cyclohexanemethanol, alpha-ethynyl-, butyrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, alpha-ethynyl-, butyrate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Cyclohexanemethanol: A precursor to Cyclohexanemethanol, alpha-ethynyl-, butyrate, lacking the ethynyl and butyrate groups.
Cyclohexylmethanol: Similar structure but without the ethynyl group.
Cyclohexanone: An oxidized form of cyclohexanemethanol.
Uniqueness: Cyclohexanemethanol, alpha-ethynyl-, butyrate is unique due to the presence of both the ethynyl and butyrate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
100532-46-5 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-cyclohexylprop-2-ynyl butanoate |
InChI |
InChI=1S/C13H20O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h2,11-12H,3,5-10H2,1H3 |
InChI Key |
GOBXATJYRZJYRP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC(C#C)C1CCCCC1 |
Canonical SMILES |
CCCC(=O)OC(C#C)C1CCCCC1 |
Synonyms |
Cyclohexanemethanol, alpha-ethynyl-, butyrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















